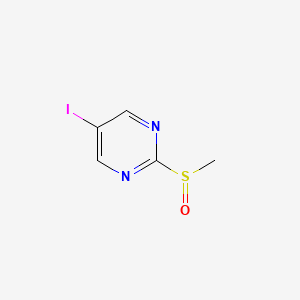

5-Iodo-2-(methylsulfinyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5IN2OS |

|---|---|

Molecular Weight |

268.08 g/mol |

IUPAC Name |

5-iodo-2-methylsulfinylpyrimidine |

InChI |

InChI=1S/C5H5IN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 |

InChI Key |

CLDVFMMTAAHAFA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=NC=C(C=N1)I |

Origin of Product |

United States |

Significance of Pyrimidine Derivatives in Contemporary Chemical Research

Pyrimidine (B1678525) derivatives are a cornerstone of modern chemical and biological sciences. Their structural motif is fundamental to life itself, forming the basis of the nucleobases uracil (B121893), thymine, and cytosine, which are integral components of RNA and DNA. wikipedia.orgignited.innih.gov This inherent biological relevance has propelled pyrimidines to the forefront of medicinal chemistry research. ontosight.aigsconlinepress.com Scientists have extensively explored pyrimidine-based compounds for a wide spectrum of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. ontosight.airesearchgate.net The pyrimidine scaffold's ability to be readily functionalized allows for the fine-tuning of its biological activity, making it a privileged structure in drug discovery. gsconlinepress.comnih.gov

Beyond the realm of medicine, pyrimidine derivatives are finding increasing use in materials science. Their unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make them attractive building blocks for the construction of functional materials, including those with interesting optical and chemosensory properties. rsc.org Furthermore, the agricultural industry utilizes pyrimidine-based compounds for their herbicidal and pesticidal activities.

Academic Context of Halogenated Pyrimidines and Sulfinyl Chemistry in Synthetic Chemistry

The chemical reactivity of 5-Iodo-2-(methylsulfinyl)pyrimidine is largely dictated by its two key functional groups: the iodo group at the 5-position and the methylsulfinyl group at the 2-position. Both halogenated pyrimidines and sulfinyl-containing compounds have a rich history and a vibrant present in the field of synthetic organic chemistry.

Halogenated Pyrimidines: The introduction of a halogen atom onto the pyrimidine (B1678525) ring significantly influences its electronic properties and reactivity. acs.org Halogens, being electronegative, withdraw electron density from the ring, making it more susceptible to nucleophilic attack. acs.org This effect is particularly pronounced for carbon atoms directly bonded to the halogen. acs.org Furthermore, halogenated pyrimidines are invaluable substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. rsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures. rsc.org The presence of an iodine atom, in particular, is often favored in these reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst. The strategic placement of halogens on the pyrimidine core is a key strategy for creating diverse molecular libraries for various applications. nih.gov

Sulfinyl Chemistry: The sulfinyl group (a sulfur atom double-bonded to an oxygen atom) is a versatile functional group in organic synthesis. ontosight.aifiveable.me Chiral sulfinyl compounds, in particular, have proven to be excellent chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.govacs.org The sulfinyl group can act as a good leaving group in nucleophilic substitution reactions, a property that is harnessed in the synthesis of various substituted heterocycles. nih.gov The reactivity of the sulfinyl group can be modulated, for instance, by oxidation to the corresponding sulfonyl group or reduction to the sulfide (B99878). nih.gov Recent research has also explored the synthetic utility of sulfinyl radicals, opening up new avenues for the formation of sulfur-containing compounds. nih.gov

Historical Development of Synthetic Methodologies for Substituted Pyrimidines

The journey of pyrimidine (B1678525) chemistry began in the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea (B33335) and malonic acid. wikipedia.org A few years later, in 1884, Pinner initiated the systematic study of pyrimidines by synthesizing derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent pyrimidine ring itself was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Since these pioneering efforts, a vast number of synthetic methods for preparing substituted pyrimidines have been developed. The classical and most common approach involves the cyclization of a β-dicarbonyl compound with an N-C-N containing species, such as an amidine. wikipedia.org Over the years, numerous variations and improvements to this general strategy have been reported, allowing for the synthesis of a wide array of pyrimidine derivatives with diverse substitution patterns. rsc.orgresearchgate.netorganic-chemistry.org

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for pyrimidine synthesis. These include:

Multi-component reactions: These reactions allow for the construction of complex pyrimidine structures in a single step from three or more starting materials, often with high atom economy. science.gov

Transition metal-catalyzed reactions: As mentioned earlier, cross-coupling reactions have become indispensable for the functionalization of pre-existing pyrimidine rings. rsc.org

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in pyrimidine synthesis. rsc.org

Flow chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters for the industrial production of pyrimidine derivatives.

The continuous evolution of synthetic methodologies reflects the enduring importance of the pyrimidine scaffold in various scientific disciplines. science.govresearchgate.net

Rationale for Investigating 5 Iodo 2 Methylsulfinyl Pyrimidine: Bridging Synthetic Utility and Mechanistic Understanding

The specific combination of an iodo and a methylsulfinyl group on the pyrimidine (B1678525) ring in 5-Iodo-2-(methylsulfinyl)pyrimidine makes it a particularly interesting target for investigation. This unique substitution pattern offers a dual-handle for synthetic transformations, allowing for sequential and regioselective functionalization of the pyrimidine core.

The iodine atom at the 5-position serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling chemistry. This allows for the exploration of the structure-activity relationships of novel pyrimidine derivatives in medicinal chemistry and the development of new functional materials.

Simultaneously, the methylsulfinyl group at the 2-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This provides a complementary strategy for introducing different functional groups at this position. The ability to perform two distinct types of transformations on the same molecule opens up a vast chemical space for the synthesis of polysubstituted pyrimidines that would be difficult to access through other methods.

Current Research Landscape and Unaddressed Challenges in Pyrimidine Synthesis and Reactivity

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For this compound, the analysis begins by identifying the key functional groups and bonds that can be traced back to simpler precursors.

The primary disconnections for this compound are:

Oxidation State at C2: The methylsulfinyl group is recognized as the oxidized form of a more stable methylthio (sulfanylmethyl) group. Therefore, a logical precursor is 5-Iodo-2-(methylthio)pyrimidine (B14778282) . This simplifies the synthesis to forming the thioether, which can be oxidized in a final step.

C5-Iodine Bond: The iodine atom at the C5 position can be introduced via an electrophilic iodination reaction. This leads to the precursor 2-(methylthio)pyrimidine (B2922345) . This disconnection is strategic as the C5 position of the pyrimidine ring, while generally electron-deficient, is the most susceptible to electrophilic attack. wikipedia.org

Pyrimidine Ring Formation: The 2-(methylthio)pyrimidine core can be disconnected according to the principles of pyrimidine synthesis. advancechemjournal.com This typically involves breaking the N1-C6 and N3-C4 bonds, leading to a three-carbon (1,3-dielectrophile) fragment and an N-C-N fragment. In this case, the N-C-N source would be S-methylisothiourea, which provides the C2 carbon and its methylthio substituent. The three-carbon unit can be derived from various precursors, such as malondialdehyde or its synthetic equivalents.

This retrosynthetic pathway establishes a clear and logical sequence for the synthesis: construction of the 2-(methylthio)pyrimidine ring, followed by iodination at the C5 position, and concluding with the selective oxidation of the sulfur atom.

Synthesis of Pyrimidine Ring Precursors

The construction of the fundamental pyrimidine scaffold is the foundational stage of the synthesis. Various methods exist, with cyclocondensation being the most traditional and ring-closing reactions representing a more modern approach.

Cyclocondensation is the most common and versatile method for synthesizing pyrimidine rings. nih.gov The strategy involves the reaction of a compound containing an N-C-N moiety (like an amidine, urea (B33335), or thiourea) with a 1,3-dicarbonyl compound or its equivalent. wikipedia.org For the synthesis of a 2-substituted pyrimidine, an amidine is typically used.

To obtain the required 2-(methylthio)pyrimidine intermediate, S-methylisothiourea is the ideal N-C-N component. This can be condensed with various 1,3-dielectrophilic three-carbon units. The general reaction is a double condensation, forming the six-membered ring.

A notable method involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to yield 2-substituted pyrimidine-5-carboxylic esters, highlighting a pathway to pyrimidines unsubstituted at the 4-position. organic-chemistry.org While many cyclocondensation reactions produce pyrimidines with substituents at positions 4 and 6, specific choice of the three-carbon component allows for the synthesis of the desired unsubstituted scaffold. organic-chemistry.org

Table 1: Examples of Precursors for Cyclocondensation

| 1,3-Dielectrophile Precursor | N-C-N Reagent | Resulting Pyrimidine Core |

|---|---|---|

| Malondialdehyde | S-Methylisothiourea | 2-(Methylthio)pyrimidine |

| 1,1,3,3-Tetramethoxypropane | S-Methylisothiourea | 2-(Methylthio)pyrimidine |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide array of unsaturated rings, including heterocycles. wikipedia.orgorganic-chemistry.org The reaction intramolecularly joins two terminal alkene functionalities using a metal catalyst, typically based on ruthenium, to form a cycloalkene and volatile ethylene. wikipedia.org

For pyrimidine synthesis, this strategy would involve a precursor containing two vinyl groups attached to a framework that includes the N-C-N unit. The RCM reaction would form a dihydropyrimidine (B8664642) ring, which would then require a subsequent oxidation step to achieve the aromatic pyrimidine system. This approach has been successfully applied to the synthesis of related heterocycles like pyridines and pyridazines, where an elimination step after RCM provides the aromatic ring. rsc.org The use of RCM has also been documented in the synthesis of complex, pyrimidine-containing kinase inhibitors, demonstrating its utility in modern synthetic chemistry. nih.gov While less common than classical condensation, RCM offers an alternative route that benefits from the functional group tolerance of modern catalysts. organic-chemistry.org

Introduction of the Iodine Moiety at C5 Position

With the 2-(methylthio)pyrimidine core constructed, the next critical step is the regioselective introduction of an iodine atom at the C5 position. The pyrimidine ring is π-deficient, which makes electrophilic substitution more difficult than in benzene (B151609) or π-excessive heterocyles like pyrrole. wikipedia.orgbhu.ac.in However, the C5 position is the most electron-rich and thus the preferred site for electrophilic attack. wikipedia.org

Direct iodination of the pyrimidine ring can be achieved using an electrophilic iodine source. Because molecular iodine (I₂) itself is a weak electrophile, the reaction typically requires an activating agent or an oxidant to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). nih.gov

Several methods have been developed for the efficient C5-iodination of pyrimidines:

Iodine with Silver Salts: A combination of molecular iodine and a silver salt, such as silver nitrate (B79036) (AgNO₃), provides an effective method for iodination under solvent-free mechanochemical (grinding) conditions. This approach is noted for being environmentally friendly, with high yields and short reaction times. nih.gov

Iodine with Sodium Nitrite (B80452): An eco-friendly and practical method uses iodine and sodium nitrite (NaNO₂) in acetonitrile (B52724). This system provides excellent regioselectivity for the C5 position under mild, room-temperature conditions and results in high yields. heteroletters.org

Hypervalent Iodine Reagents: Hypervalent iodine(III) reagents, such as Phenyliodine diacetate (PIDA), can facilitate the iodination of N-heterocycles. In a reaction with potassium iodide (KI), PIDA helps generate the electrophilic halogen species, leading to efficient and regioselective iodination under aqueous conditions. rsc.org

N-Iodosuccinimide (NIS): NIS is a common and convenient source of electrophilic iodine that can be used to iodinate activated aromatic and heterocyclic systems. commonorganicchemistry.com

Table 2: Comparison of Electrophilic Iodination Methods for Pyrimidine Derivatives

| Reagent System | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| I₂ / AgNO₃ | Solvent-free (grinding) | Room Temperature, 20-30 min | 70-98% | nih.gov |

| I₂ / NaNO₂ | Acetonitrile | Room Temperature, 0.5-1.5 h | High | heteroletters.org |

| KI / PIDA | Water | Room Temperature, 3 h | 79-91% | rsc.org |

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution on aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium reagent (e.g., n-butyllithium). baranlab.org This coordination directs the deprotonation of the proton at the adjacent ortho position, creating a lithiated intermediate. This intermediate can then be trapped by an electrophile, such as molecular iodine, to introduce a substituent with high regioselectivity. commonorganicchemistry.comwikipedia.org

For a pyrimidine intermediate, a suitable DMG (such as an amide, methoxy, or chloro group) at the C4 or C6 position would direct lithiation specifically to the C5 position. The resulting 5-lithiopyrimidine species reacts readily with iodine (I₂) to yield the 5-iodopyrimidine (B189635) derivative. This approach offers an alternative to electrophilic substitution and can be particularly useful for substrates that are not sufficiently activated for direct iodination. The DoM strategy has been successfully applied to a variety of heterocycles, including pyridines and pyrimidines, showcasing its utility in complex syntheses. acs.orgharvard.edu

A related strategy is the halogen-metal exchange. If a 5-bromopyrimidine (B23866) intermediate is available, it can be treated with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. The bromine atom is exchanged for lithium, generating the same 5-lithiopyrimidine intermediate, which can then be quenched with iodine to afford the final product. nih.gov

The final step to obtain the target molecule, this compound, from the synthesized 5-Iodo-2-(methylthio)pyrimidine involves the selective oxidation of the sulfide (B99878) to a sulfoxide (B87167). This is a standard transformation that can be accomplished with a variety of mild oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or sodium periodate, under controlled conditions to avoid over-oxidation to the sulfone.

Palladium-Catalyzed Iodination Methods for Pyrimidine Derivatives

The direct introduction of iodine onto a pyrimidine ring via C-H activation is a powerful strategy for synthesizing halogenated heterocycles. Palladium catalysis is a key method for achieving such transformations with high regioselectivity. The C5 position of many pyrimidine derivatives is electronically favored for electrophilic attack, and modern catalytic methods can exploit this reactivity.

Palladium(II)-catalyzed C-H iodination typically involves a Pd(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), which acts as the catalyst, and a suitable iodine source, often molecular iodine (I₂). The reaction is believed to proceed through a concerted metalation-deprotonation mechanism, where the palladium catalyst selectively activates a specific C-H bond of the pyrimidine ring. This is followed by an oxidative step with the iodine source to yield the iodinated product and regenerate the active palladium catalyst. While specific literature on the direct C5-iodination of 2-(methylthio)pyrimidine is sparse, the general methodology for Pd-catalyzed C-H activation and halogenation is well-established for various aromatic and heteroaromatic systems. nih.govpsu.edu

For related heterocycles, such as 2-pyridones, Pd(II)-catalyzed C5-arylation has been demonstrated, highlighting the feasibility of targeting the C5 position with palladium catalysts. nih.govresearchgate.net These methods often require specific ligands or additives to facilitate the catalytic cycle. A plausible pathway for the C5-iodination of a 2-(methylthio)pyrimidine substrate would involve the reaction with an iodine source in the presence of a palladium catalyst, potentially assisted by an oxidant or a directing group to ensure high selectivity for the desired position.

Formation of the Methylsulfinyl Group

The conversion of the thioether (sulfide) functionality to a sulfinyl (sulfoxide) group is a critical step in the synthesis of the target molecule. This transformation is an oxidation reaction that must be carefully controlled to prevent further oxidation to the sulfonyl (sulfone) state.

Oxidation of 2-(methylthio)pyrimidine Precursors to Sulfinyl Derivatives

The oxidation of a 2-(methylthio)pyrimidine precursor is the standard method for generating the 2-(methylsulfinyl)pyrimidine (B2374740) core. A variety of oxidizing agents and systems have been developed to achieve this transformation with high selectivity and yield.

Stoichiometric oxidants are widely used for the conversion of sulfides to sulfoxides due to their reliability and predictability.

meta-Chloroperoxybenzoic acid (m-CPBA): This is one of the most common reagents for sulfide oxidation. It is an electrophilic oxidant that readily transfers an oxygen atom to the electron-rich sulfur atom. The reaction is typically performed in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) at low temperatures (often 0 °C to room temperature) to maximize selectivity for the sulfoxide. Using approximately one equivalent of m-CPBA relative to the sulfide is crucial for preventing over-oxidation to the corresponding sulfone.

Hydrogen Peroxide (H₂O₂): As a green and inexpensive oxidant, hydrogen peroxide is an attractive choice. However, its reaction with sulfides is often slow and may require a catalyst to proceed efficiently. nih.gov Urea-hydrogen peroxide (UHP), a stable solid complex, offers a practical alternative for controlled oxidation. By carefully controlling the stoichiometry and temperature, UHP can selectively oxidize sulfides to sulfoxides. For instance, studies on thioglycosides have shown that 1.5 equivalents of UHP can yield the sulfoxide, whereas 2.5 equivalents lead to the sulfone. beilstein-journals.org

Table 1: Stoichiometric Oxidation Conditions for Sulfide to Sulfoxide Conversion

| Oxidant | Typical Stoichiometry | Solvent(s) | Temperature | Reference(s) |

|---|---|---|---|---|

| m-CPBA | 1.0 - 1.2 equiv. | CH₂Cl₂, CHCl₃ | 0 °C to RT | organic-chemistry.org |

Catalytic methods offer an efficient and often more environmentally friendly alternative to stoichiometric oxidants, typically using a terminal oxidant like H₂O₂ or molecular oxygen.

A diverse array of catalytic systems has been developed for this purpose:

Metal-Based Catalysts: Transition metals such as zirconium, tungsten, manganese, and iron have been employed to catalyze sulfide oxidation. nih.govorganic-chemistry.org For example, a heterogeneous catalyst comprising zirconium nanoparticles on graphene oxide has been shown to be effective for the oxidation of sulfides to sulfoxides using H₂O₂ under mild, solvent-free conditions. nih.gov

Organocatalysts: Metal-free systems have also been developed. Flavin-based catalysts, for instance, can mimic enzymatic oxidation processes, using H₂O₂ to selectively generate sulfoxides.

Enzymatic and Chemoenzymatic Systems: Biocatalysis provides exceptional selectivity. Chloroperoxidase (CPO) can be used in electroenzymatic cascade systems where H₂O₂ is generated in situ, which then acts as the oxidant in the enzyme's active site to selectively oxidize sulfides to sulfoxides with high efficiency. rsc.org

Table 2: Selected Catalytic Systems for Sulfide to Sulfoxide Oxidation

| Catalyst System | Oxidant | Key Features | Reference(s) |

|---|---|---|---|

| Zr/SiW₁₂/GO | H₂O₂ | Heterogeneous, reusable, high yield at room temp. | nih.gov |

| Tantalum Carbide | H₂O₂ | High yield, catalyst is recoverable and reusable. | organic-chemistry.org |

| Chloroperoxidase (CPO) | O₂ (via in situ H₂O₂) | Electroenzymatic cascade, high selectivity. | rsc.org |

Achieving high selectivity in the oxidation of 5-iodo-2-(methylthio)pyrimidine is paramount. The goal is twofold: regioselectively oxidizing the sulfur atom without affecting other functional groups (chemoselectivity) and stopping the oxidation at the sulfoxide stage (regioselectivity of oxidation).

Preventing Over-oxidation: The primary challenge is preventing the conversion of the desired sulfoxide to the sulfone byproduct. This is typically controlled by:

Stoichiometry: Limiting the oxidizing agent to approximately one molar equivalent.

Temperature: Conducting the reaction at lower temperatures, as the second oxidation step (sulfoxide to sulfone) generally requires a higher activation energy. beilstein-journals.org

Catalyst Choice: Selecting a catalyst known to favor sulfoxide formation.

Chemoselectivity: The chosen oxidation conditions must be mild enough to leave the carbon-iodine bond and the pyrimidine ring intact. Most modern methods for sulfide oxidation, including those using m-CPBA at low temperatures or specific catalytic systems, are compatible with a wide range of functional groups, including halogens and heteroaromatic rings. beilstein-journals.org The presence of the electron-withdrawing pyrimidine ring and the iodo-substituent can influence the reactivity of the sulfide, but generally, the sulfur atom remains the most nucleophilic and easily oxidized site in the molecule.

Total Synthesis Strategies for this compound

A total synthesis of this compound can be designed by logically sequencing the key bond-forming reactions. Two primary retrosynthetic pathways are considered the most viable.

Route A: Iodination Followed by Oxidation

This strategy involves the initial synthesis of the 5-iodo-2-(methylthio)pyrimidine intermediate, which is then oxidized.

Formation of 5-Iodo-2-(methylthio)pyrimidine: This intermediate can be prepared via nucleophilic aromatic substitution. Starting from a commercially available material like 2,4-dichloro-5-iodopyrimidine, treatment with a sulfur nucleophile such as sodium thiomethoxide (NaSMe) would displace one of the chlorides. Subsequent reduction or removal of the second chloride would yield a 2-substituted 5-iodopyrimidine. A more direct route would start with 5-iodo-2-chloropyrimidine and react it with sodium thiomethoxide.

Selective Oxidation: The resulting 5-iodo-2-(methylthio)pyrimidine is then subjected to controlled oxidation, as detailed in section 2.4. Using one equivalent of an oxidant like m-CPBA at low temperature would selectively convert the thioether to the target methylsulfinyl group without affecting the iodine substituent.

Route B: Oxidation Followed by Iodination

This alternative approach installs the sulfinyl group prior to the C-H iodination step.

Synthesis of 2-(Methylsulfinyl)pyrimidine: This synthesis begins with 2-(methylthio)pyrimidine. This precursor is oxidized under the controlled conditions described previously (e.g., using m-CPBA or a catalytic system) to yield 2-(methylsulfinyl)pyrimidine.

Palladium-Catalyzed C5-Iodination: The final step involves the direct iodination of the 2-(methylsulfinyl)pyrimidine intermediate at the C5 position. This would be accomplished using a palladium-catalyzed C-H activation/iodination protocol as described in section 2.3.3. The sulfinyl group is an electron-withdrawing group, which would influence the electronic properties of the pyrimidine ring and could affect the conditions required for selective C-H activation at the C5 position.

Both strategies represent feasible approaches to the synthesis of this compound, relying on a foundation of well-documented and robust chemical transformations. The choice of route may depend on the availability of starting materials and the optimization of reaction conditions for the specific substrate.

Optimization of Reaction Conditions: Yield, Selectivity, and Purity Control in this compound Synthesis

The primary route to this compound is anticipated to be the controlled oxidation of its precursor, 5-iodo-2-(methylthio)pyrimidine. The optimization of this oxidation is critical to ensure a high yield of the desired sulfoxide while minimizing the formation of the corresponding sulfone, 5-iodo-2-(methylsulfonyl)pyrimidine, as an over-oxidation byproduct. Key parameters for optimization include the choice of oxidizing agent, reaction temperature, solvent, and catalyst.

Control of Yield and Selectivity:

The selective oxidation of sulfides to sulfoxides is a well-established yet challenging transformation in organic synthesis. jchemrev.com A variety of oxidizing agents can be employed, each with different levels of reactivity and selectivity. For the synthesis of this compound, mild and selective oxidizing agents are preferable.

Several reagent systems are known for the chemoselective oxidation of sulfides to sulfoxides:

Hydrogen Peroxide: In the presence of a catalyst, such as Sc(OTf)₃ or tantalum carbide, hydrogen peroxide can be a highly effective and clean oxidant. organic-chemistry.org The reaction conditions can be tuned to favor the formation of the sulfoxide.

Hypervalent Iodine Reagents: Reagents like iodosobenzene (B1197198) and iodoxybenzoic acid (IBX) are known for their mild and selective oxidation of sensitive sulfides. jchemrev.com An ion-supported hypervalent iodine reagent has been shown to be effective and recyclable, which aligns with green chemistry principles. organic-chemistry.org

Halogen-Based Reagents: Combinations like molecular bromine with hydrogen peroxide or cetyltrimethylammonium tribromide (CTMATB) can provide controlled oxidation. jchemrev.com Sodium hypochlorite (B82951) pentahydrate in aqueous acetonitrile has also been reported as a selective and environmentally benign option. organic-chemistry.org

The selectivity of the oxidation is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of the sulfoxide and reduce the risk of over-oxidation. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction once the starting sulfide has been consumed, preventing the formation of the sulfone.

Table 1: Illustrative Reaction Conditions for Selective Sulfide Oxidation

| Oxidizing Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Typical Yield of Sulfoxide |

| Hydrogen Peroxide (30%) | Tantalum Carbide | Methanol | 0 - Room Temp | High |

| Hydrogen Peroxide (30%) | Triflic Acid | Dichloromethane | 0 | High |

| Sodium Hypochlorite | - | Acetonitrile/Water | Room Temp | High |

| Periodic Acid (H₅IO₆) | Ferric Chloride (FeCl₃) | Acetonitrile | Room Temp | High |

This table presents generalized conditions for selective sulfide to sulfoxide oxidation and would require empirical optimization for the specific synthesis of this compound.

Purity Control:

Controlling the purity of this compound involves two main aspects: minimizing byproduct formation during the reaction and effective purification of the crude product.

In-process Control: As mentioned, careful control of stoichiometry (typically using 1.0 to 1.2 equivalents of the oxidizing agent) and temperature is the primary method to ensure high selectivity and thus higher purity of the initial product mixture.

Purification Techniques: Following the reaction, the crude product will likely contain the desired sulfoxide, unreacted starting material, the sulfone byproduct, and catalyst residues. Standard purification techniques in organic chemistry would be applicable:

Crystallization: If the product is a stable solid, crystallization from an appropriate solvent system can be a highly effective method for purification, often providing material of high purity.

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a common and effective technique. The polarity difference between the starting sulfide, the sulfoxide, and the more polar sulfone allows for their separation. achemblock.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical process. This can be achieved through several strategies, particularly in the oxidation step.

Safer Solvents and Reagents:

Traditional oxidation reactions often utilize hazardous and environmentally persistent solvents like chlorinated hydrocarbons. A key green chemistry objective is to replace these with safer alternatives. rsc.org

Greener Solvents: For the oxidation of 5-iodo-2-(methylthio)pyrimidine, solvents like ethanol (B145695), water, or a mixture thereof could be explored. rsc.org These solvents have a lower environmental impact and are less toxic.

Benign Oxidants: Hydrogen peroxide is an excellent green oxidizing agent as its only byproduct is water. organic-chemistry.org Utilizing air or molecular oxygen as the terminal oxidant in photocatalytic systems is another highly sustainable approach. rsc.orgacs.org

Catalysis and Energy Efficiency:

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry as it reduces the amount of reagents needed and can lead to more selective reactions, thus minimizing waste. organic-chemistry.org Catalysts like recyclable ion-supported hypervalent iodine reagents or recoverable metal carbides enhance the sustainability of the process. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis represents a modern and green approach to sulfoxide synthesis. rsc.orgrsc.org This method can utilize ambient oxygen as the oxidant and operates under mild conditions, often at room temperature, reducing energy consumption. rsc.orgacs.org The use of light as a "reagent" is inherently non-toxic and renewable.

Waste Reduction and Atom Economy:

The principles of minimizing waste and maximizing atom economy are central to green synthesis.

Selective Reactions: Highly selective reactions that minimize byproduct formation are crucial. As discussed, careful control of reaction conditions to prevent over-oxidation directly contributes to waste reduction.

Table 2: Application of Green Chemistry Principles to Sulfoxide Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Utilize highly selective catalytic oxidation methods to minimize byproduct formation. |

| Atom Economy | Employ catalytic reagents instead of stoichiometric ones. |

| Less Hazardous Chemical Syntheses | Use hydrogen peroxide or molecular oxygen as benign oxidants. |

| Designing Safer Chemicals | The focus is on a safer process rather than modifying the target molecule. |

| Safer Solvents and Auxiliaries | Replace chlorinated solvents with ethanol, water, or conduct solvent-free reactions. achemblock.comrsc.org |

| Design for Energy Efficiency | Employ photocatalytic methods using visible light at ambient temperature. rsc.org |

| Use of Renewable Feedstocks | Not directly applicable to the core synthesis but could be a factor in solvent choice. |

| Reduce Derivatives | Develop a one-pot synthesis from the corresponding thiol if feasible. |

| Catalysis | Use of recyclable catalysts like ion-supported reagents or recoverable metal catalysts. organic-chemistry.org |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Reactivity at the C5-Iodo Position of this compound

The C5-iodo position of the pyrimidine ring is a versatile handle for synthetic modifications. The relatively weak carbon-iodine bond, combined with the electronic activation provided by the pyrimidine core and the sulfinyl group, facilitates a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions represent a powerful set of tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For substrates like this compound, the general catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The high reactivity of the C-I bond ensures that the initial oxidative addition to a Pd(0) catalyst proceeds efficiently, often under mild conditions. libretexts.org

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organohalide and an organoboron compound. While specific studies on this compound are not extensively documented, research on analogous 5-iodopyrimidine nucleosides demonstrates the feasibility and utility of this reaction. For instance, 5-iodo-2'-deoxyuridine readily couples with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst, such as a SerrKap palladacycle, and a base like potassium phosphate (B84403) (K₃PO₄). nih.gov These reactions can be performed in mixed solvent systems like water and ethanol and are amenable to flow chemistry setups, significantly reducing reaction times from hours to minutes. nih.govresearchgate.net The electron-rich nature of some pyrimidine rings can occasionally lower reactivity, but the presence of electron-withdrawing groups, such as the methylsulfinyl group, is expected to facilitate the coupling. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 5-Iodopyrimidine Derivatives This table presents data for the closely related compound 5-iodo-2'-deoxyuridine to illustrate the expected reactivity.

| Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methoxyphenyl boronic acid | SerrKap Palladacycle | K₃PO₄ | H₂O:EtOH | 95 | nih.gov |

| 2-Benzofuranyl boronic acid | SerrKap Palladacycle | K₃PO₄ | H₂O:EtOH | 92 | researchgate.net |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | nih.gov |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties into heterocyclic systems. Research on the related compound, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771), shows that the C5-iodo position is selectively targeted in Pd-Cu catalyzed Sonogashira reactions. tandfonline.com These reactions proceed efficiently in solvents like DMF at elevated temperatures, yielding a variety of 5-alkynyl-2-(methylthio)pyrimidine derivatives in good yields. tandfonline.com The protocol's success with a similar substrate suggests that this compound would also be a highly effective partner in Sonogashira couplings, likely under similar copper-free or copper-cocatalyzed conditions. nih.govnih.gov

Table 2: Sonogashira Coupling of 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine with Terminal Alkynes This table is based on the reactivity of a structurally similar compound.

| Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 85 | tandfonline.com |

| 1-Heptyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 78 | tandfonline.com |

| 3-Phenyl-1-propyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 82 | tandfonline.com |

| 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 75 | tandfonline.com |

The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene. princeton.edu This reaction is a cornerstone for the vinylation of heterocycles. Studies involving 5-iodo-2'-deoxyuridine have shown that it can be successfully coupled with alkenes like styrene (B11656) using palladium catalysts. researchgate.net The reaction conditions often involve a palladium source like palladium acetate (Pd(OAc)₂) and a phosphine (B1218219) ligand. The intramolecular version of the Heck reaction is particularly powerful for constructing cyclic systems. princeton.edu Given the successful application of the Heck reaction on other 5-iodopyrimidines, it is a viable method for the funtionalization of this compound. nih.govresearchgate.net

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orgacs.org This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals. rsc.orgnih.gov The reaction generally requires a palladium precatalyst, a suitable phosphine ligand (such as BINAP or Xantphos), and a base. wikipedia.orgresearchgate.net While direct examples with this compound are scarce, the amination of other functionalized bromothiophenes and halopyridines has been achieved under mild conditions using bases like cesium carbonate (Cs₂CO₃). researchgate.netrsc.org The choice of ligand and base is critical, especially for electron-rich or base-sensitive heterocyclic substrates. wikipedia.org The electron-deficient nature of the pyrimidine ring in this compound should favor this transformation.

Table 3: General Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides This table provides a general overview of conditions applicable to substrates similar to this compound.

| Amine Partner | Catalyst/Ligand | Base | Solvent | General Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Primary Anilines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 31-93 | researchgate.net |

| Secondary Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 50-90 | researchgate.net |

| Aliphatic Amines | Ni(acac)₂ / Phenylboronic Ester | - | - | High | nih.gov |

Beyond the canonical Suzuki, Sonogashira, and Heck reactions, the C5-iodo position of pyrimidines is amenable to a wider array of cross-coupling transformations.

C-S Bond Formation: Palladium-catalyzed C-S cross-coupling provides a direct route to aryl thioethers. This can be achieved by reacting the iodo-pyrimidine with thiols under conditions similar to the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net

C-O Bond Formation: The formation of C-O bonds via palladium catalysis, often referred to as Buchwald-Hartwig etherification, allows for the synthesis of aryl ethers by coupling with alcohols or phenols.

Carbonylative Couplings: The introduction of a carbonyl group can be accomplished through palladium-catalyzed carbonylative coupling reactions. For example, carbonylative Suzuki-Miyaura reactions can produce ketones, while aminocarbonylation and alkoxycarbonylation can yield amides and esters, respectively, by incorporating carbon monoxide. researchgate.net

These diverse strategies underscore the synthetic utility of this compound as a versatile building block, enabling the introduction of a wide range of functional groups and the construction of complex, highly substituted pyrimidine derivatives.

Nucleophilic Displacement of Iodine from the C5 Position

The iodine atom at the C5 position of this compound is susceptible to displacement by various nucleophiles, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond in iodinated pyrimidines is a versatile handle for the introduction of a wide array of substituents, a strategy extensively used in the synthesis of complex heterocyclic compounds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

The C5-iodine of pyrimidine derivatives readily participates in several common palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While direct experimental data on this compound is limited in publicly accessible literature, the reactivity can be inferred from studies on analogous 5-iodopyrimidine systems. nih.govacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds. Studies on 5-iodouracil (B140508) and 5-iodocytosine (B72790) derivatives have shown that the C5-iodo group is more reactive than 7-iodo-7-deazapurines in Suzuki-Miyaura couplings. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C5 position and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is a powerful tool for the synthesis of alkynylpyrimidines. researchgate.net

Heck Reaction: In the Heck reaction, the C5-iodo group can be coupled with an alkene to form a new substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the iodopyrimidine with an amine in the presence of a palladium catalyst and a suitable ligand. This is a key method for introducing amino functionalities at the C5 position. rsc.org

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation (in Suzuki and Sonogashira reactions) or carbopalladation (in the Heck reaction), and concluding with a reductive elimination step to yield the product and regenerate the Pd(0) catalyst. researchgate.netrsc.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (alkynyl) |

| Heck | Alkene | Pd catalyst, Base | C-C (alkenyl) |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N |

Radical Reactions Involving the C5-Iodine of this compound

The carbon-iodine bond in 5-iodopyrimidines is relatively weak and can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, leading to the formation of a pyrimidin-5-yl radical and an iodine radical. nih.govmasterorganicchemistry.com This reactivity provides a pathway for radical-mediated transformations.

Photolysis and Radical Intermediates:

The photolysis of 5-iodopyrimidines in the presence of suitable solvents or trapping agents can lead to the formation of new C-C or C-H bonds at the C5 position. rsc.org For instance, the irradiation of 5-iodopyrimidines in benzene or various heteroarenes has been shown to produce 5-aryl- and 5-heteroarylpyrimidines in good yields. rsc.org The proposed mechanism involves the initial homolytic cleavage of the C-I bond, generating a pyrimidin-5-yl radical. This radical can then attack the aromatic solvent to form a new C-C bond through a radical aromatic substitution pathway.

Reactivity of the Methylsulfinyl Group in this compound

Nucleophilic Attack at the Sulfur Center of the Sulfinyl Group

Direct nucleophilic attack at the sulfur center of the methylsulfinyl group in 2-(methylsulfinyl)pyrimidines is not a commonly reported reaction pathway for substitution on the pyrimidine ring. The sulfinyl group itself is generally not a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov Instead, the corresponding sulfonyl group is a much more effective leaving group.

However, the sulfinyl group can be activated under certain conditions. For instance, in the context of the Pummerer rearrangement (see section 3.2.2), the oxygen atom of the sulfoxide is acylated, making the sulfur atom more electrophilic and susceptible to subsequent reactions.

Elimination Reactions (e.g., Pummerer Rearrangement and Analogues)

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. wikipedia.org This reaction typically involves the treatment of the sulfoxide with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), which leads to the formation of an α-acyloxythioether. wikipedia.org

The general mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. This electrophilic intermediate is then attacked by a nucleophile, typically the acetate or trifluoroacetate (B77799) anion generated in the reaction, to yield the final product. wikipedia.org

While specific examples of the Pummerer rearrangement with this compound are not documented in the searched literature, the presence of the methyl group attached to the sulfoxide sulfur provides the necessary α-hydrogens for this transformation. It is plausible that treatment of this compound with acetic anhydride would yield 2-(acetoxymethylthio)-5-iodopyrimidine.

| Reaction | Reagent | Intermediate | Product Type |

| Pummerer Rearrangement | Acetic Anhydride | Thionium ion | α-Acetoxythioether |

Further Oxidation to Sulfonyl Derivatives

The methylsulfinyl group of this compound can be readily oxidized to the corresponding methylsulfonyl group, yielding 5-Iodo-2-(methylsulfonyl)pyrimidine. The resulting sulfone is a significantly more powerful electron-withdrawing group and a better leaving group in nucleophilic substitution reactions. acs.orgnih.gov

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides and subsequently to sulfones. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). acs.orgwikipedia.orgrsc.org The oxidation of a thioether to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone, allowing for the isolation of the sulfoxide under controlled conditions. To achieve the full oxidation to the sulfone, an excess of the oxidizing agent and/or more forcing reaction conditions may be required. organic-chemistry.orgresearchgate.net

Other oxidizing systems, such as hydrogen peroxide in the presence of a suitable catalyst or in an acidic medium, can also be used. researchgate.netrsc.org The choice of oxidant and reaction conditions can be tuned to selectively yield either the sulfoxide or the sulfone.

| Oxidizing Agent | Typical Product | Notes |

| m-CPBA (1 equivalent) | Sulfoxide | Selective oxidation to sulfoxide. |

| m-CPBA (>2 equivalents) | Sulfone | Further oxidation to the sulfone. |

| Hydrogen Peroxide | Sulfoxide or Sulfone | Product depends on catalyst and conditions. |

Reduction to Thioether Derivatives

The methylsulfinyl group can be reduced back to the corresponding methylthio (thioether) group. This transformation can be achieved using various reducing agents. A common method for the reduction of sulfoxides is the use of trifluoroacetic anhydride in combination with sodium iodide. researchgate.net Other reagents, such as sodium borohydride (B1222165) in the presence of iodine or thionyl chloride with triphenylphosphine, have also been reported for the deoxygenation of sulfoxides. organic-chemistry.org

This reduction would convert this compound into 5-Iodo-2-(methylthio)pyrimidine. The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the reduction of other functional groups present in the molecule.

Role as a Leaving Group in Nucleophilic Aromatic Substitution (SNAr) Reactions

In the context of nucleophilic aromatic substitution (SNAr) reactions, both the iodo and the methylsulfinyl groups can potentially act as leaving groups. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. masterorganicchemistry.com The efficiency of this process is heavily influenced by the nature of the leaving group and the electronic properties of the aromatic system.

The typical order of leaving group ability for halides in SNAr reactions is F > Cl ≈ Br > I. nih.govnih.gov This is contrary to the trend observed in SN2 reactions and is attributed to the rate-determining step usually being the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the methylsulfonyl group (-SO2CH3), a more oxidized form of the methylsulfinyl group, has been identified as a potent leaving group in SNAr reactions, particularly when activated by a pyrimidine ring. rsc.org This suggests that the methylsulfinyl group in this compound could also be displaced under appropriate conditions.

The relative propensity of the iodo versus the methylsulfinyl group to depart would depend on several factors, including the nature of the nucleophile and the specific reaction conditions. The strong electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atoms to which the leaving groups are attached, thereby facilitating nucleophilic attack. nih.gov

Reactivity of the Pyrimidine Core of this compound

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that profoundly influences its reactivity.

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution. nih.govacs.org The presence of two nitrogen atoms in the ring withdraws electron density, activating the ring carbons towards attack by nucleophiles. In this compound, the positions most activated for SNAr are those bearing the iodo and methylsulfinyl groups (C5 and C2, respectively). The substitution can be influenced by the reaction conditions and the nucleophile used. For instance, studies on related 2-sulfonylpyrimidines have shown that they react readily with thiolates. acs.org

Due to the electron-deficient character of the pyrimidine ring, electrophilic aromatic substitution is generally difficult and requires harsh conditions. The ring nitrogens deactivate the system towards electrophilic attack. However, if an electrophilic substitution were to occur, it would likely be directed to the C5 position, which is analogous to the beta-position of pyridine (B92270) and is the most electron-rich carbon in the pyrimidine ring. The presence of the iodo group at this position further complicates potential electrophilic substitution reactions.

The nitrogen atoms of the pyrimidine ring are basic and can be protonated by acids. The pKa of the conjugate acid of pyrimidine itself is approximately 1.3. The substituents on the ring will influence the basicity of the nitrogen atoms. The electron-withdrawing iodo and methylsulfinyl groups are expected to decrease the basicity of the pyrimidine nitrogens in this compound compared to the unsubstituted parent heterocycle.

Chemo- and Regioselectivity in Reactions of this compound

Chemo- and regioselectivity are critical considerations in the reactions of multifunctional molecules like this compound.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In this compound, a nucleophile could potentially react at the C2 position (displacing the methylsulfinyl group), the C5 position (displacing the iodo group), or at the sulfur atom of the methylsulfinyl group. The outcome will depend on the relative reactivity of these sites towards the specific nucleophile. For instance, hard nucleophiles might favor attack at the harder electrophilic carbon centers of the pyrimidine ring, while softer nucleophiles might prefer to attack the softer sulfur atom.

Regioselectivity : When substitution occurs on the pyrimidine ring, regioselectivity determines which leaving group is displaced. The relative activation of the C2 and C5 positions by the ring nitrogens and the inherent leaving group ability of the iodo and methylsulfinyl groups will dictate the regiochemical outcome. In many SNAr reactions on substituted pyrimidines, the position of the leaving group relative to the ring nitrogens plays a crucial role in determining reactivity and selectivity. nih.gov For example, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position. mdpi.com

Detailed Mechanistic Investigations of Key Transformations of this compound

While specific mechanistic studies on this compound are not extensively documented in the provided search results, the general mechanisms of related transformations can be inferred.

A key transformation would be the SNAr reaction. The mechanism is generally accepted to be a two-step process:

Nucleophilic Addition : The nucleophile attacks the electron-deficient pyrimidine ring at a carbon atom bearing a leaving group (either C2 or C5). This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Leaving Group Departure : The aromaticity of the ring is restored by the elimination of the leaving group.

The rate-determining step is typically the initial nucleophilic attack. nih.gov However, in some cases, particularly with poor leaving groups or in aprotic solvents, the departure of the leaving group can become rate-limiting. nih.gov Computational studies on related systems have been used to elucidate the finer details of the transition states and intermediates involved in these SNAr processes. rsc.org

Degenerate ring transformations, as observed in studies of 5-nitropyrimidine, represent another class of complex mechanistic pathways that could potentially be accessible to substituted pyrimidines under specific conditions, although this has not been reported for the title compound. doi.org

Reaction Pathway Elucidation

Currently, there is a lack of published research specifically elucidating the reaction pathways of this compound. While general principles of organic chemistry would suggest potential for nucleophilic aromatic substitution at the 5-position (displacing the iodo group) or reactions involving the methylsulfinyl moiety, no specific studies have been found to confirm or detail these pathways. The interplay between the different functional groups and their influence on the regioselectivity and stereoselectivity of potential reactions remains an open area for investigation.

Transition State Characterization

The characterization of transition states is fundamental to understanding reaction mechanisms, providing insight into the energy barriers and the geometry of the highest energy point along a reaction coordinate. Unfortunately, no computational or experimental data on the transition state characterization for any reaction involving this compound has been identified in the public domain. Such studies would be invaluable in predicting reaction kinetics and outcomes.

Kinetic Isotope Effects and Hammett Studies for Mechanistic Insights

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms by determining the involvement of a particular atom in the rate-determining step. Similarly, Hammett studies, which correlate reaction rates with substituent effects, can provide crucial information about the electronic nature of transition states. A comprehensive search of scientific databases has yielded no specific KIE or Hammett studies conducted on this compound. The application of these methods would be essential to build a robust understanding of its reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections predict the NMR characteristics of this compound.

¹H NMR: Chemical Shifts, Coupling Constants, and Multiplicities for Proton Environments

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons and one signal for the methyl protons.

The pyrimidine ring protons, H-4 and H-6, are anticipated to appear as singlets due to the negligible four-bond coupling (⁴JHH) between them. The electron-withdrawing effects of the two nitrogen atoms, the iodine atom, and the methylsulfinyl group will significantly deshield these protons. The proton at the C-6 position, being flanked by a nitrogen and the iodine-bearing carbon, is expected to resonate at a lower field than the H-4 proton. The methyl protons of the sulfinyl group will appear as a singlet in a region typical for such functionalities.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.80 - 9.00 | s |

| H-6 | 9.10 - 9.30 | s |

| -S(O)CH₃ | 2.80 - 3.00 | s |

These predictions are based on the analysis of related pyrimidine derivatives.

¹³C NMR: Carbon Framework Analysis and Quaternary Carbon Assignments

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Three signals are expected for the carbon atoms of the pyrimidine ring and one for the methyl group.

The carbon atoms of the pyrimidine ring are expected to be significantly deshielded. The C-2 carbon, directly attached to the electronegative nitrogen and sulfur atoms, will likely be the most downfield signal. The C-5 carbon, bearing the iodine atom, will show a signal at a relatively upfield position due to the "heavy atom effect" of iodine. The C-4 and C-6 carbons will have chemical shifts influenced by the adjacent nitrogen atoms. The methyl carbon of the sulfinyl group will appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 165.0 - 170.0 |

| C-4 | 158.0 - 162.0 |

| C-5 | 95.0 - 105.0 |

| C-6 | 160.0 - 165.0 |

| -S(O)CH₃ | 40.0 - 45.0 |

These predictions are based on data from iodo- and sulfinyl-substituted pyrimidines.

¹⁵N NMR: Pyrimidine Nitrogen Environments and Hybridization States

The ¹⁵N NMR spectrum is a valuable tool for probing the electronic environment of nitrogen atoms. For this compound, two distinct signals are expected for the two non-equivalent nitrogen atoms in the pyrimidine ring.

The chemical shifts of the pyrimidine nitrogens are influenced by the substituents on the ring. Both nitrogen atoms are sp² hybridized. The electron-withdrawing nature of the iodine and methylsulfinyl groups will affect the electron density at the nitrogen atoms, leading to characteristic chemical shifts. Based on data for substituted pyridines and pyrimidines, the nitrogen signals are expected in the range of -70 to -100 ppm relative to nitromethane. mdpi.comresearchgate.netwikipedia.org

¹²⁷I NMR (if applicable for specialized solid-state or solution studies)

While not a routine technique, ¹²⁷I NMR can provide information about the iodine environment. Iodine-127 is a quadrupolar nucleus, which generally results in very broad signals, making solution-state NMR challenging. huji.ac.il However, in solid-state NMR, it can be a useful probe. The chemical shift would be highly dependent on the electronic environment and any intermolecular interactions, such as halogen bonding. For organic iodides, the chemical shifts can span a very wide range. huji.ac.ilresearchgate.net Due to the quadrupolar nature of the ¹²⁷I nucleus, obtaining high-resolution spectra for covalently bonded iodine in a molecule like this is difficult, and the signals are often too broad to be observed with standard high-resolution spectrometers. huji.ac.ilresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

COSY (Correlation Spectroscopy): A COSY spectrum would show no cross-peaks between the H-4 and H-6 protons, confirming their lack of significant scalar coupling. This would be consistent with the prediction of two singlets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the one-bond correlations between the protons and their directly attached carbons. It would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is key to confirming the substitution pattern. Key expected correlations would include:

The H-4 proton showing correlations to C-2, C-5, and C-6.

The H-6 proton showing correlations to C-2, C-4, and C-5.

The methyl protons showing a correlation to C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would reveal through-space proximities between protons. A cross-peak between the methyl protons and the H-6 proton would be expected, confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of sulfur, an [M+2]⁺ peak with a characteristic isotopic abundance of about 4% relative to the [M]⁺ peak would also be observed. sapub.orgresearchgate.net

The fragmentation pattern would likely involve the following key steps:

Loss of the iodine atom (I•), leading to a significant fragment ion.

Loss of the methylsulfinyl group (•SOCH₃) or parts of it, such as SO or CH₃SO.

Cleavage of the pyrimidine ring, leading to smaller fragment ions containing nitrogen. The pyrimidine ring itself is relatively stable, so fragmentation of the substituents is expected to occur first. sapub.orgresearchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Predicted Fragment |

| 284 | [C₅H₅IN₂OS]⁺ (Molecular Ion) |

| 157 | [C₅H₅N₂OS]⁺ |

| 127 | [I]⁺ |

| 124 | [C₄H₂IN]⁺ |

| 63 | [CH₃SO]⁺ |

These predictions are based on general fragmentation patterns of pyrimidine derivatives. sapub.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of a compound. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap-based mass spectrometers, can measure mass-to-charge ratios with exceptional accuracy, often to within a few parts per million (ppm). nih.govnih.gov This level of precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, with a chemical formula of C₅H₅IN₂OS, the theoretical exact mass can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O, and ³²S). This calculated exact mass serves as a benchmark for comparison with the experimentally measured value obtained from HRMS analysis. A close correlation between the theoretical and experimental masses confirms the elemental composition of the molecule. The use of a high resolving power, such as 70,000 FWHM, is crucial for achieving the necessary mass accuracy, especially in complex sample matrices. nih.gov

Fragmentation Pathways and Structural Elucidation

Beyond providing the exact mass, mass spectrometry offers profound insights into the structural connectivity of a molecule through the analysis of its fragmentation patterns. In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pathways are often characteristic of the compound's structure.

For pyrimidine derivatives, the pyrimidine ring is a relatively stable moiety. sapub.org Fragmentation studies on similar compounds have shown that the initial fragmentation often involves the loss of substituents from the ring. sapub.org In the case of this compound, potential fragmentation pathways could include:

Loss of the methylsulfinyl group: Cleavage of the C-S bond could lead to the loss of a ·CH₃SO radical.

Loss of iodine: The C-I bond can also cleave, resulting in the loss of an iodine radical.

Cleavage of the sulfoxide group: Fragmentation within the methylsulfinyl group itself, such as the loss of a methyl radical (·CH₃) or a sulfoxide moiety (SO), is also plausible.

Ring fragmentation: While the pyrimidine ring is stable, at higher energies, it can undergo characteristic ring-opening and fragmentation processes.

By meticulously analyzing the mass-to-charge ratios of the resulting fragment ions, a detailed picture of the molecule's structure can be pieced together.

Isotopic Pattern Analysis for Halogens and Sulfur

The presence of certain elements with characteristic isotopic distributions can be a powerful diagnostic tool in mass spectrometry. whitman.edu While iodine is monoisotopic (¹²⁷I), sulfur possesses a notable isotope, ³⁴S, with a natural abundance of approximately 4.2%. whitman.edu This results in a characteristic M+2 peak in the mass spectrum that is about 4.2% of the intensity of the molecular ion peak (M⁺). whitman.edu The presence of this distinct isotopic signature provides strong evidence for the presence of a sulfur atom in the molecule.

The following table summarizes the key isotopic information for elements present in the target compound:

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.9 |

| ¹³C | 1.1 | |

| Hydrogen | ¹H | 99.98 |

| ²H | 0.02 | |

| Iodine | ¹²⁷I | 100 |

| Nitrogen | ¹⁴N | 99.6 |

| ¹⁵N | 0.4 | |

| Oxygen | ¹⁶O | 99.8 |

| ¹⁷O | 0.04 | |

| ¹⁸O | 0.2 | |

| Sulfur | ³²S | 95.0 |

| ³³S | 0.8 | |

| ³⁴S | 4.2 |

Data sourced from various publicly available chemical data sources.

Vibrational Spectroscopy: Infrared (IR) and Raman

Characteristic Absorption Bands for the Pyrimidine Ring System

The pyrimidine ring, being an aromatic heterocyclic system, exhibits a set of characteristic vibrational modes. vandanapublications.comvandanapublications.com These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

Ring stretching: The stretching vibrations of the C-C and C-N bonds within the pyrimidine ring give rise to a series of bands, often in the 1600-1400 cm⁻¹ region. tandfonline.com Protonation of a nitrogen atom in the pyrimidine ring can cause significant shifts in these ring stretching frequencies to higher wavenumbers. tandfonline.com

Ring breathing: A symmetric in-plane stretching of the entire ring, known as the "ring breathing" mode, is often observed in the Raman spectrum.

Out-of-plane bending: C-H out-of-plane bending vibrations occur at lower frequencies, typically below 900 cm⁻¹.

The exact positions of these bands can be influenced by the nature and position of substituents on the pyrimidine ring. nih.gov

Analysis of C-I Stretching Frequencies and Other Functional Group Vibrations

The carbon-iodine (C-I) bond also gives rise to a characteristic stretching vibration. Due to the high mass of the iodine atom, this vibration occurs at a relatively low frequency. The C-I stretching absorption is typically found in the far-infrared region, generally between 600 and 500 cm⁻¹. spectroscopyonline.comlibretexts.org Specifically, for methylene (B1212753) iodide (CH₂I₂), the C-I stretch is observed at 570 cm⁻¹. spectroscopyonline.com

Other functional group vibrations expected for this compound include:

C-H stretching of the methyl group: Aliphatic C-H stretching vibrations from the methyl group are expected in the 3000-2850 cm⁻¹ region.

C-H bending of the methyl group: Bending vibrations of the methyl group (both symmetric and asymmetric) typically appear around 1450 cm⁻¹ and 1375 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 3000-2850 |

| Pyrimidine Ring | C=C, C=N Stretching | 1600-1400 tandfonline.com |

| Methyl C-H | Bending | 1450, 1375 |

| Sulfinyl S=O | Stretching | 1100-1000 nih.govaip.org |

| Carbon-Iodine C-I | Stretching | 600-500 spectroscopyonline.comlibretexts.org |

Electronic Spectroscopy: UV-Vis and Fluorescence (if applicable)

Electronic spectroscopy provides insights into the electronic structure of a molecule and the transitions between different electronic energy levels.

The primary chromophore in this compound is the pyrimidine ring itself. Pyrimidine exhibits characteristic electronic transitions in the ultraviolet (UV) region of the electromagnetic spectrum. These are primarily of two types:

π→π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high in intensity.

n→π* transitions: These involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital. These transitions are generally weaker than π→π* transitions.

The substituents on the pyrimidine ring significantly influence the energy and intensity of these transitions.

Effect of the Iodo Group: The iodine atom, being a halogen, has both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). The +M effect is generally weaker for heavier halogens. The presence of the iodo group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band compared to unsubstituted pyrimidine due to the extension of the conjugated system.

Effect of the Methylsulfinyl Group: The methylsulfinyl group is also electron-withdrawing and can participate in conjugation with the pyrimidine ring. This would further modulate the energy of the molecular orbitals and likely contribute to a red shift in the absorption maxima.

A study on the UV absorption spectra of various pyrimidines has shown that the position of the absorption maximum (λmax) is sensitive to the nature and position of substituents, as well as the pH of the medium nih.gov. For instance, a related compound, 2-(methylsulfonyl)pyrimidine (B77071), is also expected to show characteristic UV absorption based on its electronic structure americanelements.com.

| Compound | Expected λmax (nm) Range (π→π*) | Expected Molar Absorptivity (ε) | Notes |

| Pyrimidine | ~240-260 | ~2000 | In a non-polar solvent. |

| 5-Iodopyrimidine | ~260-280 | >2000 | Bathochromic shift due to iodine. |

| This compound | ~270-300 | >2000 | Further bathochromic shift due to both substituents. |

Table 2: Predicted UV-Vis Absorption Data for this compound and Related Compounds

Regarding fluorescence, pyrimidine itself is known to be very weakly fluorescent. The introduction of heavy atoms like iodine often quenches fluorescence through enhanced intersystem crossing. Therefore, it is unlikely that this compound would be a strong fluorophore. However, the fluorescence properties of pyrimidine derivatives can be highly sensitive to their substitution pattern and environment, and experimental verification would be necessary.

Solvent Effects on Electronic Spectra and Absorption/Emission Properties

The electronic absorption spectra of pyrimidine derivatives are typically characterized by π→π* and n→π* transitions. nih.gov The presence of the electron-withdrawing iodo group at the 5-position and the methylsulfinyl group at the 2-position is expected to influence the energy of these transitions. The lone pairs on the nitrogen atoms of the pyrimidine ring and the oxygen atom of the sulfoxide group can also participate in n→π* transitions.

It is anticipated that this compound would exhibit positive solvatochromism for its π→π* transitions, meaning a bathochromic (red) shift in the maximum absorption wavelength (λmax) with increasing solvent polarity. This is because the excited state is generally more polar than the ground state in such transitions and is therefore stabilized to a greater extent by polar solvents. Conversely, n→π* transitions would likely show a hypsochromic (blue) shift with increasing solvent polarity, as the non-bonding electrons are stabilized by hydrogen bonding with protic solvents, increasing the energy required for the transition.

The fluorescence properties of this compound are also expected to be solvent-dependent. nih.govnih.govresearchgate.net In many fluorescent organic molecules, an increase in solvent polarity leads to a red shift in the emission spectrum and often a decrease in the fluorescence quantum yield. nih.gov This is due to the stabilization of the excited state and potential non-radiative decay pathways in polar solvents. The presence of the heavy iodine atom may also lead to quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

A hypothetical representation of the solvent effects on the absorption and emission maxima of this compound is presented in Table 1. This table is based on typical trends observed for substituted pyrimidines and related heterocyclic compounds.

Table 1: Hypothetical Solvent Effects on the Absorption and Emission Maxima of this compound

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) (Predicted) | Emission λmax (nm) (Predicted) |

| Hexane | 1.88 | 275 | 340 |

| Dichloromethane | 8.93 | 280 | 355 |

| Acetone | 20.7 | 282 | 365 |

| Acetonitrile | 37.5 | 283 | 370 |

| Ethanol | 24.6 | 285 | 380 |

| Methanol | 32.7 | 286 | 385 |

| Water | 80.1 | 290 | 400 |

Note: The data in this table are hypothetical and intended for illustrative purposes. Actual experimental values may differ.

Advanced Analytical Techniques for Purity Assessment and Isomeric Characterization

The assessment of purity and the characterization of potential isomers are critical aspects of the analysis of this compound. Given its structure, particular attention must be paid to both constitutional isomers that may arise during synthesis and stereoisomers due to the chiral nature of the sulfoxide group.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of pyrimidine derivatives. researchgate.netrjptonline.orgnih.govsigmaaldrich.com For a compound like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water or a buffer and an organic modifier such as acetonitrile or methanol. Gradient elution would be beneficial for separating impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength corresponding to a high absorbance of the analyte. rjptonline.org